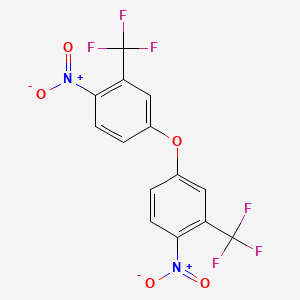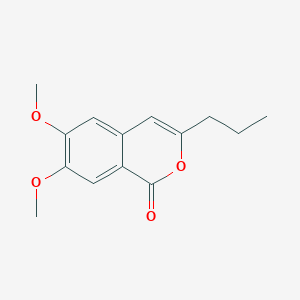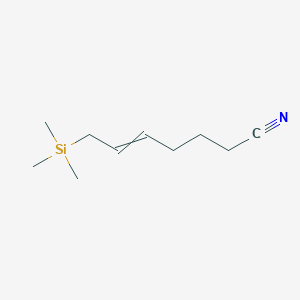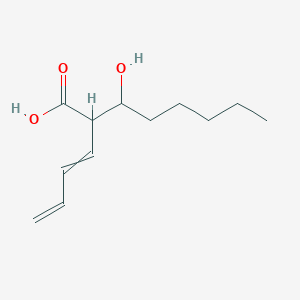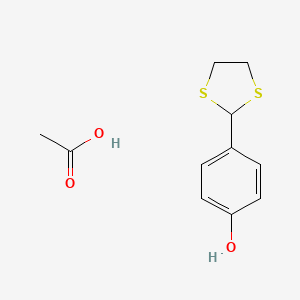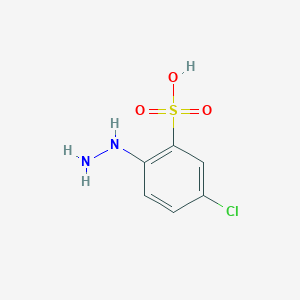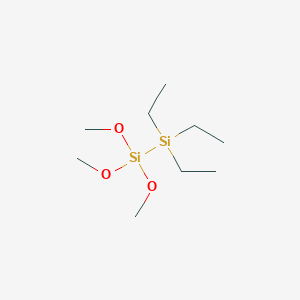
1,1,1-Triethyl-2,2,2-trimethoxydisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Triethyl-2,2,2-trimethoxydisilane is an organosilicon compound characterized by the presence of silicon atoms bonded to ethyl and methoxy groups.
Métodos De Preparación
The synthesis of 1,1,1-Triethyl-2,2,2-trimethoxydisilane typically involves the reaction of silicon-based precursors with ethyl and methoxy groups under controlled conditions. One common method involves the use of a silicon hydride, such as trichlorosilane, which is reacted with ethanol and methanol in the presence of a catalyst to produce the desired compound. Industrial production methods may involve similar reactions but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity .
Análisis De Reacciones Químicas
1,1,1-Triethyl-2,2,2-trimethoxydisilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the methoxy groups to other functional groups, such as hydrides.
Substitution: The methoxy groups can be substituted with other alkoxy or aryloxy groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. .
Aplicaciones Científicas De Investigación
1,1,1-Triethyl-2,2,2-trimethoxydisilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: This compound can be used in the modification of biomolecules to enhance their stability and functionality.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives due to its ability to form strong bonds with various substrates
Mecanismo De Acción
The mechanism by which 1,1,1-Triethyl-2,2,2-trimethoxydisilane exerts its effects involves the interaction of its silicon atoms with other molecules. The methoxy groups can undergo hydrolysis to form silanols, which can then react with other compounds to form siloxane bonds. These reactions are facilitated by the presence of catalysts and specific reaction conditions. The molecular targets and pathways involved depend on the specific application and the nature of the compounds it interacts with .
Comparación Con Compuestos Similares
1,1,1-Triethyl-2,2,2-trimethoxydisilane can be compared with other similar organosilicon compounds, such as:
1,1,1-Trimethoxy-2,2,2-trimethyldisilane: This compound has similar methoxy groups but different alkyl groups, leading to variations in reactivity and applications.
1,1,1-Triethyl-2,2,2-triphenyldisilane: This compound contains phenyl groups instead of methoxy groups, which affects its chemical properties and potential uses. The uniqueness of this compound lies in its specific combination of ethyl and methoxy groups, which confer distinct reactivity and versatility in various applications
Propiedades
Número CAS |
142602-68-4 |
|---|---|
Fórmula molecular |
C9H24O3Si2 |
Peso molecular |
236.45 g/mol |
Nombre IUPAC |
triethyl(trimethoxysilyl)silane |
InChI |
InChI=1S/C9H24O3Si2/c1-7-13(8-2,9-3)14(10-4,11-5)12-6/h7-9H2,1-6H3 |
Clave InChI |
FUIBTARUSGWBEU-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)[Si](OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


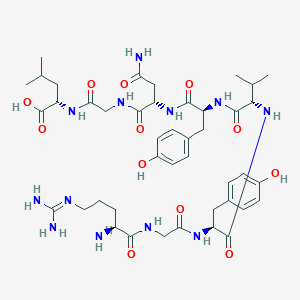
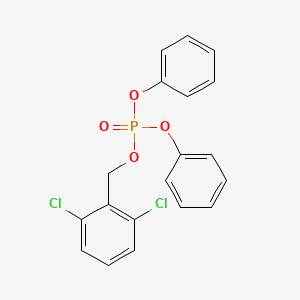
![2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene](/img/structure/B12551278.png)
![4-[(3-Methoxyphenyl)methoxy]-1,1'-biphenyl](/img/structure/B12551280.png)
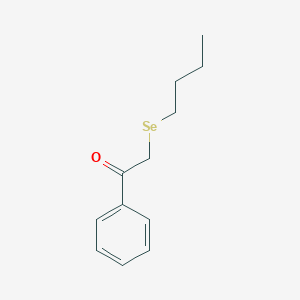
![Acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B12551303.png)
